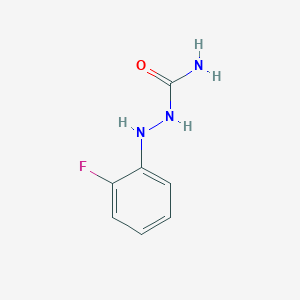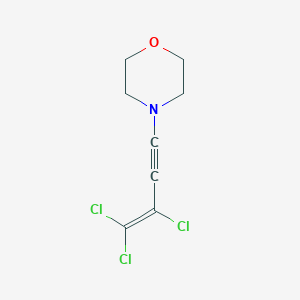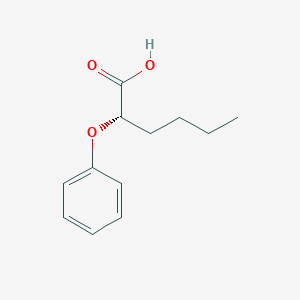
N~1~-(2-Aminophenyl)-2,2,3,3,4,4-hexafluoropentanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(2-Aminophenyl)-2,2,3,3,4,4-hexafluoropentanediamide is a synthetic organic compound characterized by the presence of an aminophenyl group and a hexafluoropentanediamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Aminophenyl)-2,2,3,3,4,4-hexafluoropentanediamide typically involves the reaction of 2-aminophenylamine with hexafluoropentanediamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of N1-(2-Aminophenyl)-2,2,3,3,4,4-hexafluoropentanediamide may involve a continuous flow process to ensure consistent quality and yield. The use of advanced catalytic systems and automated reactors can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N~1~-(2-Aminophenyl)-2,2,3,3,4,4-hexafluoropentanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminophenyl group can participate in nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Common reagents used in the reactions of N1-(2-Aminophenyl)-2,2,3,3,4,4-hexafluoropentanediamide include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols .
Scientific Research Applications
N~1~-(2-Aminophenyl)-2,2,3,3,4,4-hexafluoropentanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N1-(2-Aminophenyl)-2,2,3,3,4,4-hexafluoropentanediamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s fluorinated moiety enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzamide derivatives: These compounds share the aminophenyl group and exhibit similar biological activities.
Hexafluoropentanediamide analogs: Compounds with similar fluorinated moieties that are used in various chemical and industrial applications.
Uniqueness
Its high fluorine content enhances its stability and reactivity, making it a valuable compound in research and industry .
Properties
CAS No. |
60351-78-2 |
|---|---|
Molecular Formula |
C11H9F6N3O2 |
Molecular Weight |
329.20 g/mol |
IUPAC Name |
N'-(2-aminophenyl)-2,2,3,3,4,4-hexafluoropentanediamide |
InChI |
InChI=1S/C11H9F6N3O2/c12-9(13,7(19)21)11(16,17)10(14,15)8(22)20-6-4-2-1-3-5(6)18/h1-4H,18H2,(H2,19,21)(H,20,22) |
InChI Key |
HODQKESLBZTKNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C(C(C(C(=O)N)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(3-Fluorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14610729.png)

![3-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]chromen-4-one](/img/structure/B14610744.png)

![N-[3-(furan-2-yl)propyl]-3-methylaniline;hydrochloride](/img/structure/B14610752.png)

![2-[(Trimethylsilyl)oxy]-1,3,2-dioxaphospholane](/img/structure/B14610763.png)



